3-methyl-4-phenyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
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Overview
Description
3-methyl-4-phenyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione is a complex organic compound featuring a thiazolopyridine core. This compound is notable for its inclusion of the 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-phenyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary or detailed in specialized chemical literature .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-phenyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another, tailoring the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
3-methyl-4-phenyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-methyl-4-phenyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. The 3,4,5-trimethoxyphenyl group is known to inhibit proteins like tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and has a similar mechanism of action.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with therapeutic applications.
Uniqueness
What sets 3-methyl-4-phenyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. The presence of the thiazolopyridine core and the 3,4,5-trimethoxyphenyl group enhances its potential as a multi-target therapeutic agent .
Properties
Molecular Formula |
C22H22N2O5S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-methyl-4-phenyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C22H22N2O5S/c1-23-21-20(30-22(23)26)15(12-18(25)24(21)14-8-6-5-7-9-14)13-10-16(27-2)19(29-4)17(11-13)28-3/h5-11,15H,12H2,1-4H3 |
InChI Key |
GAGDOJAIZIQFAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)SC1=O |
Origin of Product |
United States |
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